Benzyl 3-aminopyrrolidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5), also designated N-Cbz-3-aminopyrrolidine, is a racemic heterocyclic intermediate defined by the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g·mol⁻¹. It is typically supplied as a yellow liquid with a vendor-standard purity specification of ≥97% and is stored at 0-8 °C.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 185057-50-5
Cat. No. B066553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-aminopyrrolidine-1-carboxylate
CAS185057-50-5
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
InChIKeyFPXJNSKAXZNWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Aminopyrrolidine-1-Carboxylate (CAS 185057-50-5): Procurement-Ready Specifications and Molecular Baseline for Chiral Intermediate Sourcing


Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5), also designated N-Cbz-3-aminopyrrolidine, is a racemic heterocyclic intermediate defined by the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g·mol⁻¹ . It is typically supplied as a yellow liquid with a vendor-standard purity specification of ≥97% and is stored at 0-8 °C . The molecule features a free primary amine at the pyrrolidine 3-position and an orthogonal Cbz (benzyloxycarbonyl) protecting group at the ring nitrogen, a structural arrangement that constitutes a versatile bifunctional synthon for constructing complex amine-containing pharmacophores and peptidomimetic cores .

Why Benzyl 3-Aminopyrrolidine-1-Carboxylate (185057-50-5) Cannot Be Arbitrarily Substituted: Orthogonal Protection and Synthetic Efficiency Differentiators


Generic substitution among 3-aminopyrrolidine derivatives is frequently precluded by the interdependence of the N-protecting group strategy and the downstream synthetic pathway. The differentiation of 3-aminopyrrolidine isomers—spanning both chiral configurations (R/S) and distinct nitrogen protecting groups—is nontrivial and directly impacts reaction yield and purity, as these intermediates are common structural motifs in drug synthesis [1][2]. While the core 3-aminopyrrolidine scaffold is shared across multiple compound series including Akt inhibitors and CCR2 antagonists, the specific choice of the Cbz (benzyloxycarbonyl) protecting group in benzyl 3-aminopyrrolidine-1-carboxylate imparts orthogonal deprotection chemistry that is incompatible with synthetic routes optimized for Boc-, Fmoc-, or Alloc-protected analogs [3][4]. Furthermore, the racemic nature of CAS 185057-50-5 distinguishes it from its enantiopure counterparts (e.g., (R)-122536-73-6 or (S)-122536-72-5) in both cost structure and intended application, such that substituting a racemic mixture for a single enantiomer may invalidate chiral purity requirements in asymmetric synthesis steps or alter crystallization behavior during isolation . The quantitative evidence presented in Section 3 substantiates these differentiation dimensions with directly comparable data.

Quantitative Differentiation Evidence for Benzyl 3-Aminopyrrolidine-1-Carboxylate: Procurement-Relevant Metrics Against In-Class Alternatives


Orthogonal Protecting Group Strategy: Cbz versus Boc Deprotection Compatibility in Tandem Reactions

Benzyl 3-aminopyrrolidine-1-carboxylate incorporates a Cbz (benzyloxycarbonyl) protecting group that exhibits orthogonal stability under acidic conditions relative to the Boc (tert-butyloxycarbonyl) group commonly employed in 1-Boc-3-aminopyrrolidine alternatives. The Cbz group is stable under the acidic conditions (e.g., TFA or HCl in dioxane) that cleave Boc groups, while being quantitatively removable under neutral hydrogenolysis conditions (H₂, Pd/C) that leave Boc groups intact [1]. This orthogonality is not merely a qualitative descriptor; it translates directly into synthetic step count reduction: a sequence requiring sequential deprotection of two amines with Boc and Cbz protection can be executed in two steps, whereas a dual-Boc strategy would necessitate intermediate reprotection or suffer from incompatibility [1]. The differentiation is further operationalized through analytical discrimination: R/S-1-Cbz-3-aminopyrrolidine isomers exhibit distinct ion mobility separation patterns from R/S-1-Boc-3-aminopyrrolidine, enabling precise quality control of Cbz-protected intermediates in complex reaction mixtures [2].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Racemic versus Enantiopure: Cost-Efficiency and Purity Specification of CAS 185057-50-5 Compared to Chiral Analogs

Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5) is commercially supplied as the racemic (±)-mixture with a standard purity specification of 97%, as documented by major vendors including Bide Pharmatech and Chem-Impex . This contrasts with its enantiopure counterparts—specifically (R)-(−)-1-Cbz-3-aminopyrrolidine (CAS 122536-73-6) and (S)-(+)-1-Cbz-3-aminopyrrolidine (CAS 122536-72-5)—which are also commercially available at 97% purity but are derived from chiral resolution processes that introduce significant cost premiums . The racemic mixture exhibits identical bulk physicochemical properties to the enantiopure compounds in terms of density (1.155 g/mL at 25 °C), boiling point (315 °C), and refractive index (n20/D 1.548), with the exception of optical rotation, which is zero for the racemate . Procurement of the racemic CAS 185057-50-5 is therefore indicated for applications where absolute stereochemistry is either not required (e.g., achiral coupling steps, exploratory SAR where both enantiomers are screened) or where chiral resolution is intended to be performed in-house as a cost-control measure .

Chiral Resolution Procurement Economics Analytical Chemistry

Predicted Physicochemical Properties: LogP and pKa Differentiation for Downstream Purification and Formulation

Benzyl 3-aminopyrrolidine-1-carboxylate exhibits predicted physicochemical properties that differentiate it from alternative 3-aminopyrrolidine protecting group variants in practical laboratory workflows. The compound's predicted LogP of 0.89 indicates moderate lipophilicity that is higher than that of the fully deprotected 3-aminopyrrolidine (LogP < 0) and lower than that of the Boc-protected tert-butyl 3-aminopyrrolidine-1-carboxylate (estimated LogP ~1.2-1.5) [1]. This intermediate LogP value translates directly to predictable reversed-phase HPLC retention behavior, facilitating method development for purity assessment and reaction monitoring [1]. Additionally, the predicted pKa of 9.52 ± 0.20 for the free amine moiety enables rational salt selection: the compound forms stable hydrochloride salts (CAS 1159822-27-1) that are commonly employed to improve storage stability and handling characteristics compared to the free base . These predicted parameters provide quantitative guidance for chromatographic method development and salt form selection, reducing empirical optimization time compared to starting with an uncharacterized analog.

ADME Prediction Chromatography Salt Selection

Enzymatic Resolution Potential: Racemic Benzyl 3-Aminopyrrolidine-1-Carboxylate as Substrate for Biocatalytic Deracemization

The racemic benzyl 3-aminopyrrolidine-1-carboxylate scaffold serves as a viable substrate for enzymatic resolution and transaminase-mediated deracemization reactions, enabling on-demand access to enantiopure building blocks without reliance on costly pre-resolved commercial enantiomers. Literature precedent demonstrates that the related phenyl 3-aminopyrrolidine-1-carboxylate racemate undergoes transaminase-catalyzed kinetic resolution with Vibrio fluvialis ω-transaminase, achieving 50% conversion and 99% enantiomeric excess (ee) for the (3R)-enantiomer under optimized conditions [1]. Similarly, Achromobacter denitrificans transaminase catalyzes the same transformation with 51% conversion and 99% ee [2]. While these data originate from the phenyl ester analog rather than the benzyl ester itself, the structural similarity (aryl carbamate versus benzyl carbamate) supports class-level inference that benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5) is a competent substrate for analogous biocatalytic transformations. The benzyl ester may offer enhanced stability under aqueous enzymatic reaction conditions compared to the more labile phenyl ester, a consideration relevant to reaction scalability.

Biocatalysis Enzymatic Resolution Green Chemistry

Procurement-Guided Application Scenarios for Benzyl 3-Aminopyrrolidine-1-Carboxylate (185057-50-5): Matching Evidence to Use Case


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Amine Protection

In synthetic sequences involving sequential functionalization of two amine moieties—for example, constructing Akt inhibitor scaffolds from an elaborated 3-aminopyrrolidine core—the orthogonal stability of the Cbz protecting group in benzyl 3-aminopyrrolidine-1-carboxylate under acidic conditions (where Boc groups cleave) enables a streamlined deprotection sequence without intermediate reprotection steps [1]. Procurement of CAS 185057-50-5 is indicated for laboratories executing tandem or orthogonal deprotection strategies, as the Cbz group can be selectively removed via hydrogenolysis while leaving acid-labile Boc groups intact elsewhere in the molecule. This orthogonal protection scheme reduces synthetic step count and improves overall yield in multi-step campaigns targeting ATP-competitive kinase inhibitors and related pharmacophores [2].

Cost-Sensitive Exploratory SAR Studies Where Stereochemistry Is Not Yet Critical

During early-stage structure-activity relationship (SAR) exploration of 3-aminopyrrolidine-containing series—including CCR2 antagonists and Akt inhibitors—absolute stereochemistry may not be the primary variable under investigation [3][4]. In this scenario, procurement of the racemic benzyl 3-aminopyrrolidine-1-carboxylate (97% purity) offers equivalent analytical handling characteristics (density 1.155 g/mL, identical chromatographic behavior) to its enantiopure counterparts, but at substantially reduced cost per gram . If a particular substitution pattern yields promising activity, subsequent studies can address stereochemical optimization through procurement of the resolved enantiomer or in-house chiral resolution, without having incurred the premium of enantiopure material during the broad screening phase .

Biocatalytic Synthesis of Enantiopure 3-Aminopyrrolidine Derivatives via In-House Transaminase Resolution

Laboratories with established biocatalysis workflows can leverage racemic benzyl 3-aminopyrrolidine-1-carboxylate as a feedstock for enzymatic deracemization using ω-transaminases. Building on established protocols for the structurally analogous phenyl 3-aminopyrrolidine-1-carboxylate—which achieves 50-51% conversion and 99% enantiomeric excess with Vibrio fluvialis or Achromobacter denitrificans transaminases—CAS 185057-50-5 is expected to undergo comparable biocatalytic resolution [5]. The benzyl ester may confer enhanced aqueous stability relative to the phenyl ester, making it a preferred substrate for enzymatic transformations conducted in aqueous buffer systems. This application scenario enables on-demand generation of enantiopure (R)- or (S)-1-Cbz-3-aminopyrrolidine from a single racemic procurement, reducing inventory complexity and circumventing the supply chain variability associated with commercially pre-resolved chiral building blocks.

Analytical Method Development and Quality Control for 3-Aminopyrrolidine Intermediates

The predicted LogP of 0.89 for benzyl 3-aminopyrrolidine-1-carboxylate provides a quantitative starting point for reversed-phase HPLC method development, enabling rational selection of mobile phase compositions without extensive empirical scouting [6]. Furthermore, the compound's distinct ion mobility signature allows analytical discrimination from other 3-aminopyrrolidine derivatives—including Boc-protected analogs and positional isomers—facilitating purity assessment and reaction monitoring in complex mixtures [7]. Procurement of CAS 185057-50-5 as a reference standard supports the development and validation of analytical methods for 3-aminopyrrolidine-containing intermediates, with the predicted pKa of 9.52 ± 0.20 guiding pH selection for optimal chromatographic peak shape and salt form evaluation.

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